Ethyl 2-methyl-2-(methylamino)propanoate
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Overview
Description
Ethyl 2-methyl-2-(methylamino)propanoate is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a liquid at room temperature and is known for its use in various chemical and industrial applications. The compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(methylamino)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methyl-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed in the presence of a strong acid or base to yield 2-methyl-2-(methylamino)propanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alkoxides can be used under mild conditions.
Major Products Formed
Hydrolysis: 2-methyl-2-(methylamino)propanoic acid and ethanol.
Reduction: 2-methyl-2-(methylamino)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The compound’s reactivity is largely influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(methylamino)propanoate can be compared with other similar compounds such as:
Ethyl 2-methylpropanoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
2-methyl-2-(methylamino)propanoic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-methyl-2-(methylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMOVBQSXGOGOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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